![molecular formula C18H19IN4 B173682 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 158985-08-1](/img/structure/B173682.png)

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

Overview

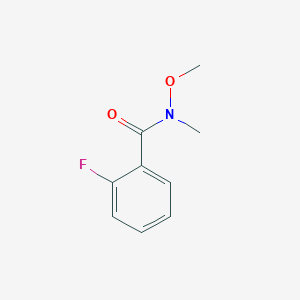

Description

This compound is a D4-selective ligand . It is known to interact with the aromatic microdomain that spans the interface of the second and third transmembrane segments in the D4 dopamine receptor .

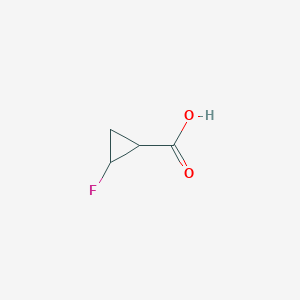

Molecular Structure Analysis

The molecular structure of this compound is C18H19IN4, with a molecular weight of 418.27 . It interacts with the D4 dopamine receptor, specifically the aromatic microdomain that spans the interface of the second and third transmembrane segments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 418.27 and a molecular formula of C18H19IN4 . Other specific properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Radiosynthesis and Imaging Applications

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine and its analogs have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) scanning. These compounds have shown affinity for dopamine D4 receptors, making them candidates for imaging these receptors in the brain. Such imaging is crucial in studying neurological conditions like schizophrenia.

- Eskola et al. (2002) developed a synthesis method for a fluorine-substituted analog for imaging dopamine D4 receptors. This compound was synthesized via electrophilic fluorination, indicating its utility in radioactive imaging (Eskola et al., 2002).

- Tian Hai-Bin et al. (2003) also worked on a radiosynthesis method for a similar compound, emphasizing its potential as a PET ligand for studying dopamine D4 receptors in vivo (Tian Hai-Bin et al., 2003).

Synthesis and Docking Studies

Further research has focused on synthesizing variants of this compound and studying their molecular interactions, which is essential in drug development and understanding receptor-ligand interactions.

- Balaraju et al. (2019) conducted synthesis and docking studies of a similar compound, emphasizing its importance in medicinal chemistry (Balaraju et al., 2019).

Metabolism and Pharmacological Properties

Understanding the metabolism and pharmacological properties of these compounds is crucial in drug development, particularly for compounds targeting the central nervous system.

- Zhang et al. (2000) investigated the metabolism of a related dopamine D4 selective antagonist, shedding light on the biotransformation processes involved in such compounds (Zhang et al., 2000).

- Śladowska et al. (2009) synthesized and studied the pharmacological properties of pyrrolopyridine derivatives, highlighting their potential analgesic and psychotropic effects (Śladowska et al., 2009).

Mechanism of Action

properties

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHRGMLFVKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

158985-08-1 | |

| Record name | L 750667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)